5-甲基噻吩-3-甲醛

描述

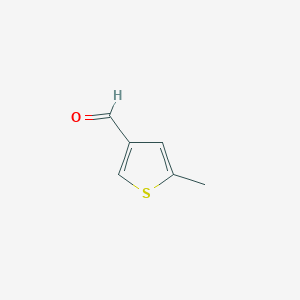

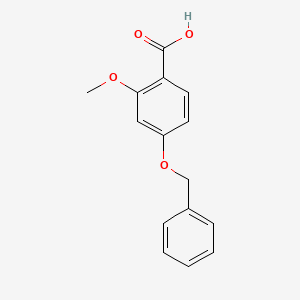

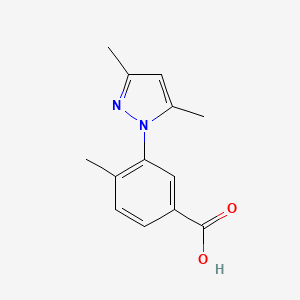

5-Methylthiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the aldehyde functional group at the third position and a methyl group at the fifth position on the thiophene ring makes 5-Methylthiophene-3-carbaldehyde a compound of interest for various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method for synthesizing substituted thiophene carbaldehydes involves a domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly approach to obtain the desired products . Another approach for the synthesis of arylthiophene carbaldehydes is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl groups into the thiophene ring, resulting in moderate to excellent yields .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-Methylthiophene-3-carbaldehyde, they do provide insights into the structural aspects of related thiophene derivatives. For instance, the crystal structure of a pyrazole derivative with an aldehydic fragment shows that the aldehydic group can be almost coplanar with the adjacent ring, indicating that similar coplanarity might be expected in thiophene carbaldehydes . This planarity can be crucial for the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like 5-Methylthiophene-3-carbaldehyde are influenced by the substituents on the thiophene ring. The papers provided discuss the biological evaluation of various arylthiophene carbaldehydes, indicating that these compounds can exhibit significant biological activities, such as antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities . These properties suggest that 5-Methylthiophene-3-carbaldehyde could also possess interesting biological activities, although direct evidence from the provided papers is not available.

科学研究应用

合成和衍生物

5-甲基噻吩-3-甲醛在各种功能衍生物的合成中发挥着重要作用。例如,Shvedov 等人 (1973) 讨论了噻吩的硝化以产生硝基衍生物,重点介绍了涉及噻吩结构(如 5-甲基噻吩-3-甲醛)的化学转化 (Shvedov 等人,1973)。类似地,Chen 等人 (2014) 开发了一种合成 3,5-二取代-4-氨基噻吩-2-甲醛的方法,展示了 5-甲基噻吩-3-甲醛在创建环保高效衍生物中的效用 (Chen 等人,2014)。

香气活性化合物

Lee 等人 (2010) 研究了美拉德反应中形成的香气活性化合物,其中 5-甲基噻吩-2-甲醛和 3-甲基噻吩-2-甲醛被确认为谷胱甘肽美拉德反应产物中的重要香气化合物 (Lee 等人,2010)。

光化学合成

Antonioletti 等人 (1986) 探索了使用噻吩-2-甲醛及其卤代类似物光化学合成苯基-2-噻吩基衍生物,表明了 5-甲基噻吩-3-甲醛在光化学中的潜力 (Antonioletti 等人,1986)。

生物学评价

Ali 等人 (2013) 合成了一系列 4-芳基噻吩-2-甲醛化合物,并评估了它们的抗菌和其他生物活性。这项研究强调了 5-甲基噻吩-3-甲醛衍生物在生物应用中的潜力 (Ali 等人,2013)。

细胞毒性研究

Lukevics 等人 (2001) 对三甲基甲硅烷基寡噻吩基甲醛及其衍生物(包括噻吩甲醛)对肿瘤细胞系的细胞毒作用进行了研究,突出了噻吩甲醛在医学研究中的重要性 (Lukevics 等人,2001)。

电化学研究

Yoshida 等人 (1991) 研究了噻吩衍生物的电氧化,包括 2,5-二甲基噻吩及其甲氧基加合物。这项研究证明了与 5-甲基噻吩-3-甲醛相关的化合物的电化学相关性 (Yoshida 等人,1991)。

有机金属反应

Alcaide 等人 (2008) 研究了四氢噻吩-3-甲醛的 Barbier 型羰基加成反应,提供了对噻吩甲醛在有机金属化学中应用的见解 (Alcaide 等人,2008)。

杂环化学

Meth–Cohn 等人 (1981) 讨论了乙酰氨基噻吩转化为噻吩吡啶,展示了噻吩甲醛在合成复杂杂环结构中的作用 (Meth–Cohn 等人,1981)。

有机催化多米诺反应

Brandau 等人 (2006) 提出了一种合成功能化四氢噻吩的方法,表明噻吩衍生物在有机催化中的潜在应用 (Brandau 等人,2006)。

安全和危害

作用机制

Target of Action

5-Methylthiophene-3-carbaldehyde is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, 5-Methylthiophene-3-carbaldehyde interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The success of the SM coupling reaction is due to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Biochemical Pathways

The biochemical pathways affected by 5-Methylthiophene-3-carbaldehyde are primarily related to the formation of carbon-carbon bonds in organic synthesis . The downstream effects of these pathways include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as measured by Log Po/w, is 1.76 .

Result of Action

The result of the action of 5-Methylthiophene-3-carbaldehyde is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is widely applied in the field of organic synthesis .

属性

IUPAC Name |

5-methylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITNVIKTFZONKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424691 | |

| Record name | 5-methylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophene-3-carbaldehyde | |

CAS RN |

29421-72-5 | |

| Record name | 5-methylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

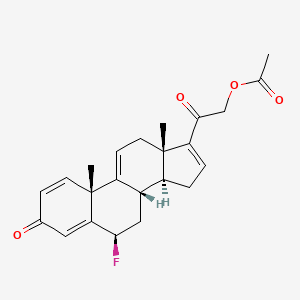

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)

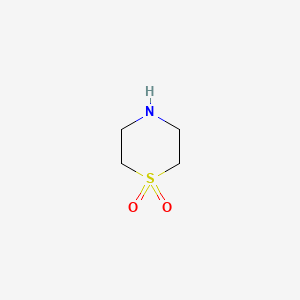

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)